molecular formula C13H8F4N2O B13222292 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

Cat. No.: B13222292
M. Wt: 284.21 g/mol
InChI Key: FUPJIJRFTQTVLM-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a chemical compound with the molecular formula C13H8F4N2O It is known for its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8F4N2O

Molecular Weight

284.21 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C13H8F4N2O/c1-7(20)12-10(13(15,16)17)6-11(18-19-12)8-2-4-9(14)5-3-8/h2-6H,1H3

InChI Key

FUPJIJRFTQTVLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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